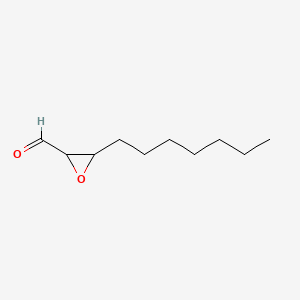
2,3-Epoxydecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Epoxydecanal is an organic compound belonging to the class of epoxides, which are characterized by a three-membered cyclic ether. This compound is known for its distinctive aroma properties and is often used as a flavoring agent . Its chemical formula is C10H18O2, and it is typically a colorless to pale yellow liquid with a fatty citrus aroma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:
Decanal+Peracetic Acid→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Decanoic acid.
Reduction: 2,3-Decanediol.
Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Epoxydecanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its aroma properties make it useful in studies related to olfaction and flavor science.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of eco-friendly coatings and as a flavoring agent in the food industry
Mécanisme D'action
The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.
Comparaison Avec Des Composés Similaires
- 2,3-Epoxyhexanal
- 2,3-Epoxyoctanal
- 2,3-Epoxynonanal
Comparison: 2,3-Epoxydecanal is unique due to its longer carbon chain compared to its homologs like 2,3-Epoxyhexanal and 2,3-Epoxyoctanal. This longer chain contributes to its distinct fatty citrus aroma and makes it more suitable for certain industrial applications, such as eco-friendly coatings and flavoring agents .
Propriétés
Numéro CAS |
102369-06-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2R,3S)-3-heptyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1 |
Clé InChI |
ZAYNCWQGQVRPDV-UWVGGRQHSA-N |
SMILES |
CCCCCCCC1C(O1)C=O |
SMILES isomérique |
CCCCCCC[C@H]1[C@@H](O1)C=O |
SMILES canonique |
CCCCCCCC1C(O1)C=O |
Densité |
0.912-0.922 (20º) |
Description physique |
Colourless to pale yellow clear liquid; fatty citrus aroma |
Solubilité |
Very slightly soluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)
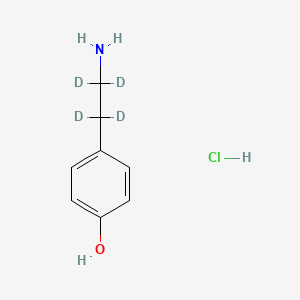
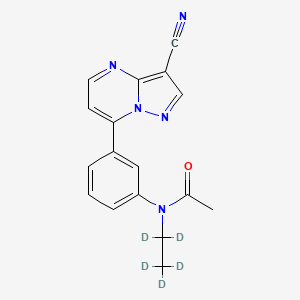
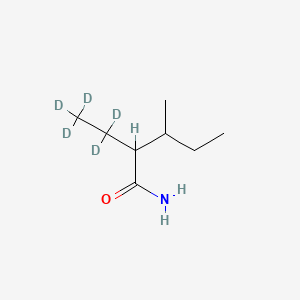

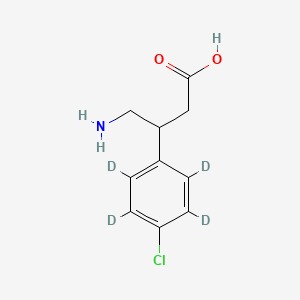
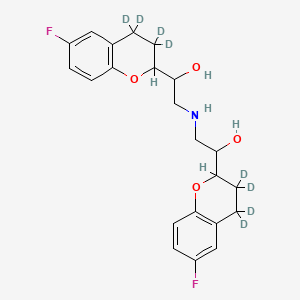
![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)
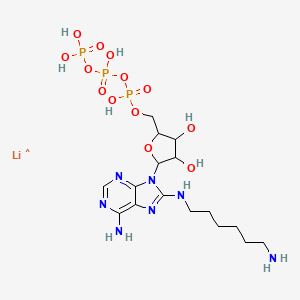
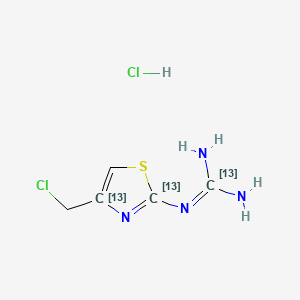
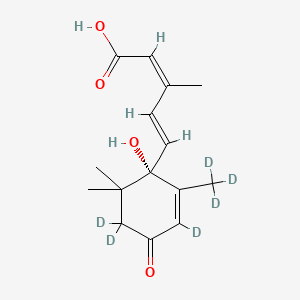
![3-Hydrazino-s-triazolo[3,4-a]phthalazine](/img/structure/B563148.png)
